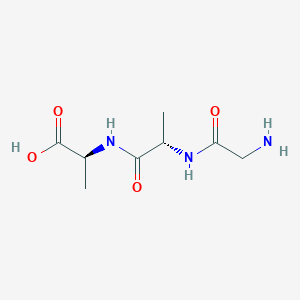

H-Gly-Ala-Ala-OH

Description

Significance of Tripeptides in Fundamental Biochemical and Biophysical Investigations

Tripeptides, short chains consisting of three amino acids linked by peptide bonds, are of paramount importance in biochemical and biophysical studies. Their relatively simple and well-defined structures make them excellent models for exploring the fundamental principles of protein structure, function, and interactions. chemimpex.com Researchers utilize tripeptides to investigate phenomena such as hydrogen bonding, conformational dynamics, and the influence of amino acid side chains on molecular architecture.

Furthermore, tripeptides are crucial in studying biological transport mechanisms. For instance, proton-coupled oligopeptide transporters (POTs), which are vital for nutrient uptake in organisms, often exhibit a preference for di- and tripeptides. nih.govresearchgate.netrcsb.org The study of how these transporters recognize and internalize specific tripeptides provides valuable information for understanding nutrient absorption and for the design of peptide-based drug delivery systems. nih.govbohrium.com

Rationale for Dedicated Research on H-Gly-Ala-Ala-OH

The specific sequence of H-Gly-Ala-Ala-OH—Glycine (B1666218) followed by two Alanine (B10760859) residues—makes it a particularly interesting subject for dedicated research. Glycine, with its single hydrogen atom as a side chain, provides flexibility to the peptide backbone. In contrast, the methyl groups of the two alanine residues introduce hydrophobic characteristics that can influence self-assembly and interactions with other molecules. This combination of flexibility and hydrophobicity allows for focused studies on how these properties affect peptide conformation and binding.

Moreover, H-Gly-Ala-Ala-OH serves as a specific substrate for certain enzymes and transport proteins. For example, its interaction with the di- and tripeptide permease C (DtpC) and other peptide binding proteins like DppA from Mycobacterium tuberculosis is a subject of ongoing investigation. nih.govrcsb.org Understanding these interactions at a molecular level is critical for elucidating the substrate specificity of these proteins. nih.gov

Overview of Current Research Trajectories Involving H-Gly-Ala-Ala-OH

Current research on H-Gly-Ala-Ala-OH is multifaceted. One significant area of investigation is its use in coordination chemistry, particularly with metal ions like gold(III). researchgate.netcapes.gov.br Studies have shown that H-Gly-Ala-Ala-OH can coordinate with gold through its amino, amide, and carboxylate groups, forming complexes with potential applications. researchgate.net Spectroscopic and structural characterization of these metal-peptide complexes provides insights into their stability and geometry. researchgate.netcapes.gov.br

Another major research trajectory involves its role in biophysical studies of peptide transporters. Researchers are using H-Gly-Ala-Ala-OH and its analogs to probe the binding pockets of transporters like the E. coli DtpC and the mycobacterial DppA. nih.govrcsb.org These studies often employ techniques such as thermal shift assays and surface plasmon resonance to quantify binding affinities and understand the structural requirements for substrate recognition. nih.govbohrium.com The data gathered is instrumental in building a comprehensive picture of how these transporters function. nih.gov

Scope and Objectives of Focused Academic Inquiry into H-Gly-Ala-Ala-OH

The primary objective of focused academic inquiry into H-Gly-Ala-Ala-OH is to leverage its well-defined chemical nature to answer fundamental questions in peptide science. This includes elucidating the precise molecular interactions that govern its binding to proteins and its conformational preferences in different environments.

Detailed Research Findings

Recent research has provided valuable data on the physicochemical properties and interactions of H-Gly-Ala-Ala-OH.

Table 1: Physicochemical Properties of H-Gly-Ala-Ala-OH

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H15N3O4 | nih.gov |

| Molecular Weight | 217.22 g/mol | nih.gov |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoic acid | nih.gov |

| CAS Number | 6491-25-4 | nih.gov |

Table 2: Research Applications of Related Peptides

| Peptide Type | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Dipeptides (e.g., Gly-Ala) | Thermodynamics and Solubility | Melting properties can be determined using fast scanning calorimetry to predict solubility in water. | rsc.org |

| Aromatic Tripeptides (e.g., FFF) | Self-Assembly and DNA Binding | Can self-assemble into nanostructures and bind to DNA, primarily through groove binding. | nih.gov |

| Various Tripeptides | Substrates for Peptide Transporters | DppA from M. tuberculosis preferentially binds to tri- and tetrapeptides over dipeptides, with a preference for hydrophobic sequences. | nih.govbohrium.com |

| Tripeptides with Functional Residues | Model Peptides for Protein Studies | Peptides like H-Gly-Ala-Tyr-OH are used to study protein folding, with the tyrosine residue providing useful spectroscopic and interactive properties. | |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(10-6(12)3-9)7(13)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTZFYUXZZHOAD-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of H Gly Ala Ala Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Gly-Ala-Ala-OH Preparation

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for peptide synthesis in a laboratory setting. peptide.com The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. peptide.comchempep.com This solid support simplifies the entire process, as excess reagents and soluble by-products are removed by simple filtration and washing steps, eliminating the need for complex purification of intermediates. creative-peptides.combachem.com The general SPPS cycle for each amino acid addition consists of: deprotection of the Nα-amino group, washing, coupling of the next protected amino acid, and a final wash. bachem.com

Optimization of Protecting Group Strategies in SPPS

A successful peptide synthesis hinges on an effective protecting group strategy to prevent unwanted side reactions, such as the polymerization of amino acids. quimicaorganica.orgnih.gov Protecting groups temporarily block reactive functionalities on the amino acids. creative-peptides.com An ideal strategy employs orthogonal protecting groups, which means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de

The most prevalent orthogonal protection scheme in modern SPPS is the Fmoc/tBu strategy. iris-biotech.deluxembourg-bio.com

Temporary Nα-Protection : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group of the incoming amino acid. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comiris-biotech.de

Permanent Side-Chain Protection : Side chains of amino acids with reactive functional groups are protected by more robust, acid-labile groups. The tert-butyl (tBu) group is a common choice for protecting hydroxyl or carboxyl groups. iris-biotech.de

For the synthesis of H-Gly-Ala-Ala-OH, only the α-amino groups require protection as the side chains of glycine (B1666218) (a hydrogen atom) and alanine (B10760859) (a methyl group) are non-reactive. The synthesis would begin with an alanine residue attached to the resin, followed by the sequential coupling of Fmoc-Ala-OH and finally Fmoc-Gly-OH.

Table 1: Common Protecting Groups in Fmoc/tBu SPPS

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Carboxyl (Asp, Glu) | tert-Butyl ester | OtBu | Strong acid (e.g., TFA) creative-peptides.com |

| Hydroxyl (Ser, Thr, Tyr) | tert-Butyl ether | tBu | Strong acid (e.g., TFA) creative-peptides.com |

| ε-Amino (Lys) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) creative-peptides.com |

| Guanidino (Arg) | Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Strong acid (e.g., TFA) |

| Thiol (Cys) | Trityl | Trt | Strong acid (e.g., TFA) creative-peptides.com |

Coupling Reagent Selection and Reaction Condition Influence

The formation of the peptide (amide) bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is not thermodynamically favorable and requires activation. creative-peptides.com Coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group. creative-peptides.comamericanpeptidesociety.org The choice of coupling reagent and reaction conditions significantly impacts coupling efficiency, reaction time, and the potential for racemization. bachem.com

There are several classes of coupling reagents:

Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective and cost-efficient. americanpeptidesociety.orgbachem.com DIC is often preferred in SPPS because its urea (B33335) by-product is soluble in common solvents, simplifying its removal, whereas the by-product of DCC is largely insoluble. bachem.compeptide.com

Aminium/Uronium and Phosphonium (B103445) Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions. creative-peptides.combachem.com They are generally considered superior for difficult couplings. bachem.com

To minimize racemization, especially when coupling amino acids other than glycine, coupling reagents are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. americanpeptidesociety.orgbachem.com These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization. americanpeptidesociety.org The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is also required for couplings involving aminium/uronium and phosphonium salts. bachem.com

Table 2: Comparison of Common SPPS Coupling Reagents

| Reagent | Class | Key Characteristics |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Popular and effective; forms an insoluble urea by-product. bachem.compeptide.com |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Forms a soluble urea by-product, easy to remove by washing. bachem.com |

| HBTU | Aminium/Uronium Salt | High coupling efficiency and speed; requires a base (e.g., DIPEA). creative-peptides.compeptide.com |

| HATU | Aminium/Uronium Salt | Very efficient, especially for sterically hindered couplings; known to suppress racemization better than HBTU. peptide.com |

| PyBOP | Phosphonium Salt | Highly effective reagent, particularly useful in specific applications like coupling N-methyl amino acids. peptide.com |

Solution-Phase Peptide Synthesis (LPPS) of H-Gly-Ala-Ala-OH

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method of peptide synthesis where reactions are carried out in a homogeneous solution. chempep.comtu-darmstadt.de Unlike SPPS, intermediates at each step must be isolated and purified, often through crystallization or chromatography, which can be time-consuming and may lead to material loss. tu-darmstadt.de However, LPPS is highly suitable for large-scale synthesis of shorter peptides and allows for detailed characterization of intermediates. chempep.comambiopharm.com

Fragment Condensation Strategies in LPPS

For synthesizing longer peptides like H-Gly-Ala-Ala-OH or larger molecules, a fragment condensation strategy is often employed in LPPS. chempep.com This approach involves synthesizing smaller, protected peptide fragments (e.g., di- or tripeptides) separately and then coupling them together in solution. chempep.comnih.gov For H-Gly-Ala-Ala-OH, one could synthesize the protected dipeptide Boc-Ala-Ala-OH and couple it with H-Gly-OMe, followed by deprotection steps.

This convergent strategy offers several advantages over a purely stepwise approach:

Higher Purity of Final Product : The purification of intermediate fragments is often easier than purifying a long peptide with accumulated deletion sequences.

Improved Solubility : Smaller protected fragments may have better solubility properties than the full-length protected peptide. peptide.com

Reduced Racemization Risk : A key advantage of fragment condensation is the ability to design fragments with C-terminal glycine or proline residues. When a peptide fragment is activated at its C-terminal carboxyl group for coupling, the chiral center of that C-terminal residue is highly susceptible to racemization. peptide.com Since glycine is achiral, activating a fragment with a C-terminal glycine residue eliminates the risk of racemization at that position. peptide.com5z.com

Stereochemical Integrity and Racemization Control during LPPS

Maintaining the stereochemical integrity of the chiral α-carbons of the amino acids is one of the most critical challenges in peptide synthesis. bohrium.comnih.gov Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the carboxyl group for coupling. peptide.comnih.gov The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can easily lose proton acidity at the α-carbon, leading to epimerization. peptide.com

Several factors influence the extent of racemization, and various strategies are employed to control it during LPPS:

Choice of Coupling Reagent : Some coupling reagents are more prone to causing racemization than others. The use of additives such as HOBt or HOAt is a standard practice to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates. americanpeptidesociety.orgpeptide.com

Reaction Conditions : Lower temperatures and shorter reaction times generally reduce the extent of racemization. The type and amount of base used can also have a significant effect; weaker bases are sometimes preferred. bachem.com

Protecting Groups : The nature of the N-terminal protecting group on the amino acid being activated plays a role. Urethane-based protecting groups like Boc and Fmoc are known to provide good protection against racemization compared to others. creative-peptides.com

Solvent : The polarity of the solvent can influence the rate of racemization.

Table 3: Factors Influencing Racemization and Control Strategies

| Factor | Influence on Racemization | Control Strategy |

| Coupling Reagent | The reactivity and intermediates formed affect racemization potential. nih.gov | Use reagents known for low racemization (e.g., phosphonium salts) and always use additives like HOBt or Oxyma. peptide.com |

| Temperature | Higher temperatures increase the rate of racemization. | Perform coupling reactions at low temperatures (e.g., 0 °C). |

| Base | Strong organic bases can promote the formation of the oxazolone (B7731731) intermediate. | Use weaker, sterically hindered bases (e.g., N-methylmorpholine instead of triethylamine) or avoid excess base. |

| Activation Time | Longer exposure of the activated carboxyl group increases the risk. | Minimize the time between activation and coupling. |

| C-Terminal Residue | Amino acids like cysteine and histidine are particularly prone to racemization. peptide.comnih.gov | Synthesize via fragment condensation using a C-terminal glycine where possible. peptide.com |

Novel Chemical Synthesis Approaches for H-Gly-Ala-Ala-OH and Analogues

The synthesis of the tripeptide H-Gly-Ala-Ala-OH can be approached through various innovative chemical methodologies that offer advantages over traditional synthesis routes in terms of efficiency, purity, and environmental impact. These modern strategies focus on maximizing yield while minimizing side reactions and the use of hazardous reagents.

Enzymatic Synthesis and Biocatalytic Pathways for H-Gly-Ala-Ala-OH Formation

Enzymatic peptide synthesis presents a green and highly specific alternative to conventional chemical methods. The use of proteases in a synthetic capacity, rather than for their natural hydrolytic function, allows for the formation of peptide bonds under mild, aqueous conditions, which can minimize issues such as racemization and the need for extensive protecting group strategies.

The formation of H-Gly-Ala-Ala-OH can be conceptualized through a protease-catalyzed pathway. Proteases such as alcalase, trypsin, or chymopapain have been successfully employed for the synthesis of dipeptides and tripeptides. researchgate.net The synthesis generally proceeds under kinetic control, where an activated ester of the N-terminal amino acid (in this case, Glycine) is used as the acyl donor. The enzyme facilitates the aminolysis of this ester by the amino group of the incoming amino acid or dipeptide (Alanine or Ala-Ala).

For the synthesis of H-Gly-Ala-Ala-OH, a potential two-step enzymatic approach could be employed. First, Glycine methyl ester (Gly-OMe) could be reacted with Alanine (Ala) in the presence of a suitable protease to form the dipeptide Gly-Ala. Subsequently, this dipeptide could act as the nucleophile in a second enzymatic coupling with Alanine methyl ester (Ala-OMe) to yield the protected tripeptide, Gly-Ala-Ala-OMe. Final deprotection would yield the desired H-Gly-Ala-Ala-OH. The choice of enzyme is critical and is often determined by its substrate specificity for the amino acids involved. nih.gov The reaction medium is also a key factor, with aqueous-organic cosolvent systems often used to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. researchgate.net

| Parameter | Condition | Rationale |

| Enzyme | Papain, Trypsin, or Chymotrypsin | High specificity for peptide bond formation. |

| Acyl Donor | N-protected Glycine ester (e.g., Z-Gly-ONp) | Provides the N-terminal residue and activation for coupling. |

| Nucleophile | H-Ala-Ala-OH or H-Ala-OMe | Provides the C-terminal dipeptide segment. |

| Solvent System | Aqueous buffer with organic co-solvents (e.g., ethanol) | Suppresses the hydrolytic activity of the enzyme and favors synthesis. |

| pH | Typically 7-9 | Optimal for the synthetic activity of many proteases. |

| Temperature | 25-40 °C | Mild conditions to ensure enzyme stability and prevent side reactions. |

Regioselective C-N Bond Cleavage in Peptide Synthesis

A novel and economical approach to peptide synthesis involves the regioselective C-N bond cleavage of lactams, particularly 2,5-diketopiperazines (DKPs). nih.govsemanticscholar.org This method is advantageous as it can be performed without the need for solvents, metals, or traditional condensation agents, leading to high atom economy and minimal waste. nih.govsemanticscholar.org

DKPs are cyclic dipeptides that can be synthesized from two amino acids. For the synthesis of a peptide like H-Gly-Ala-Ala-OH, one could envision a strategy starting with a DKP such as cyclo(Gly-Ala). This DKP, when reacted with an amino acid ester like Alanine tert-butyl ester (H-L-Ala-Ot-Bu), can undergo a regioselective C-N bond cleavage. This reaction opens the DKP ring and forms a new peptide bond, resulting in a tripeptide. The reaction is highly regioselective, affording the desired peptide in high yields without racemization. nih.gov

This strategy can be extended for peptide elongation. For instance, a mono-Boc-protected DKP can be reacted with a tripeptide to form a pentapeptide, demonstrating the utility of this method for building longer peptide chains. acs.org The reaction conditions are typically mild, often requiring only gentle heating. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Lactam 1a + H-l-Ala-Ot-Bu | No solvent, 30 °C, 12 h | Peptide 2a | 99% | nih.gov |

| cyclo(-PG-Gly-PG-Gly-) + Amino acid esters | - | Dipeptides | Excellent yields | semanticscholar.org |

| cyclo(Boc-l-Phe-Gly-) + H-l-Val-Ot-Bu | Microwave | Boc-l-Phe-Gly-l-Val-Ot-Bu | 83% | acs.org |

Purification and Advanced Purity Assessment of Synthesized H-Gly-Ala-Ala-OH

Following the synthesis of H-Gly-Ala-Ala-OH, rigorous purification and purity assessment are crucial to ensure the final product is free of contaminants such as by-products, truncated sequences, or incompletely deprotected peptides. limitlesslifenootropics.com A combination of chromatographic and spectrometric techniques is typically employed to achieve and verify high purity. limitlesslifenootropics.com

The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comresearchgate.net This technique separates the target peptide from impurities based on differences in hydrophobicity. bachem.com For a small, hydrophilic peptide like H-Gly-Ala-Ala-OH, a C18 column is commonly used as the stationary phase. A gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed to achieve separation. bachem.com The peptide's purity is assessed by integrating the peak area of the main product relative to the total area of all peaks detected, usually at a wavelength of 210-220 nm where the peptide bond absorbs light. bachem.com

Advanced purity assessment involves a suite of analytical methods to confirm the identity and quantify the purity of the synthesized peptide. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is the gold standard for confirming the molecular weight of the peptide. resolvemass.ca High-resolution mass spectrometry can provide highly accurate mass determination, allowing for the identification of potential modifications or impurities that may not be resolved by HPLC alone. biosynth.com

Amino Acid Analysis (AAA) is another critical technique for assessing peptide quality. resolvemass.ca This method involves the complete hydrolysis of the peptide into its constituent amino acids, which are then quantified. AAA confirms the amino acid composition of the peptide and can be used to determine the net peptide content (NPC), which is the percentage of the sample that is composed of the peptide relative to non-peptidic materials like water and counterions. bachem.compolypeptide.com

| Technique | Purpose | Typical Parameters/Results |

| Reversed-Phase HPLC (RP-HPLC) | Purification and Purity Assessment | Column: C18; Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA; Detection: UV at 210-220 nm. Purity is determined by relative peak area. |

| Mass Spectrometry (MS) | Identity Confirmation | Methods: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Provides the mass-to-charge ratio (m/z) to confirm the molecular weight of H-Gly-Ala-Ala-OH. |

| Amino Acid Analysis (AAA) | Compositional Verification and Quantification | Involves acid hydrolysis followed by chromatographic quantification of individual amino acids. Confirms the 1:2 ratio of Glycine to Alanine and determines the net peptide content. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information about the 3D structure and conformation of the peptide. resolvemass.ca |

Sophisticated Structural and Conformational Investigations of H Gly Ala Ala Oh

Solution-State Conformational Analysis of H-Gly-Ala-Ala-OH

In solution, peptides exist as an ensemble of rapidly interconverting conformers. Understanding this dynamic behavior is crucial for elucidating their biological function. Various spectroscopic techniques provide insights into the average conformational preferences and dynamics of H-Gly-Ala-Ala-OH in aqueous environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For peptides like H-Gly-Ala-Ala-OH, ¹H and ¹³C NMR are particularly informative.

Detailed ¹H NMR studies on similar short peptides, such as the Gly-Gly-X-Ala series, have established a basis for understanding the influence of neighboring residues on chemical shifts. springernature.comresearchgate.net For H-Gly-Ala-Ala-OH, the chemical shifts of the amide protons, alpha-protons, and methyl protons are sensitive to the local electronic environment and, by extension, to the peptide's conformation. The coupling constants between adjacent protons, particularly the ³J(HNHα) coupling, provide information about the dihedral angle φ (phi), which is a key determinant of the backbone conformation.

Studies on model peptides have shown that even in a "random coil" state, there are detectable residual structures and non-random conformational preferences. springernature.com For H-Gly-Ala-Ala-OH, this implies that while the peptide is flexible, certain conformations will be more populated than others. The analysis of chemical shifts in different solvents or under varying temperature and pressure conditions can reveal these preferences. mdpi.com For instance, pressure-dependent NMR studies on model peptides have shown that amide proton and nitrogen chemical shifts are sensitive indicators of conformational equilibria. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Peptides in Aqueous Solution This table presents typical chemical shift ranges observed for amino acid residues in short, unstructured peptides in aqueous solution. Actual values for H-Gly-Ala-Ala-OH may vary based on specific experimental conditions such as pH, temperature, and solvent.

| Nucleus | Glycine (B1666218) Residue (ppm) | Alanine (B10760859) Residue (ppm) |

| ¹H | ||

| Amide (NH) | 8.0 - 8.5 | 8.0 - 8.5 |

| Alpha (αCH) | ~3.9 | ~4.3 |

| Beta (βCH₃) | N/A | ~1.4 |

| ¹³C | ||

| Carbonyl (C') | ~172 | ~175 |

| Alpha (Cα) | ~43 | ~52 |

| Beta (Cβ) | N/A | ~19 |

| Data compiled from general knowledge of peptide NMR and findings from related studies. springernature.comresearchgate.net |

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy of H-Gly-Ala-Ala-OH

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. It is particularly sensitive to the chiral environment of chromophores, such as the peptide bond, and is widely used to study the secondary structure of peptides and proteins.

For a small, flexible peptide like H-Gly-Ala-Ala-OH, the far-UV CD spectrum (typically 190-250 nm) is expected to be dominated by contributions from the peptide backbone. A spectrum characteristic of a random coil or disordered conformation is anticipated, which typically shows a strong negative band around 200 nm. However, deviations from a pure random coil spectrum can indicate the presence of transient or partially formed secondary structures, such as β-turns or polyproline II (PPII) helices. nih.gov

Studies on related peptides have shown that even short sequences can exhibit preferences for specific conformations that are reflected in their CD spectra. nih.gov For instance, the presence of intramolecular hydrogen bonds can lead to distinct CD signatures. nih.gov The analysis of the CD spectrum of H-Gly-Ala-Ala-OH under different conditions (e.g., varying pH or solvent) can provide insights into the stability of these transient structures.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Backbone Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the local structure and hydrogen-bonding environment of the peptide backbone.

The most informative vibrational bands for peptide conformational analysis are the Amide I (primarily C=O stretching, ~1600-1700 cm⁻¹), Amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹), and Amide III (a complex mix of C-N stretching and N-H bending, ~1200-1300 cm⁻¹) modes. The exact frequencies of these bands are correlated with specific secondary structures.

For H-Gly-Ala-Ala-OH in solution, these bands are expected to be broad, reflecting the ensemble of different conformations. However, the peak positions can still provide information about the predominant conformational states. For example, a strong Amide I band around 1645 cm⁻¹ is indicative of a disordered or random coil conformation. The presence of intramolecular hydrogen bonds, which can stabilize turn-like structures, would likely cause shifts in the Amide I and N-H stretching regions. nih.gov Polarized Raman studies on similar peptides have been used to differentiate between various solution conformations, including extended helical structures and β-turns. nih.gov

Table 2: Characteristic Amide I Vibrational Frequencies for Peptide Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (strong), 1680-1700 (weak) |

| β-Turn | 1660 - 1695 |

| Random Coil | 1640 - 1650 |

Data compiled from established correlations in vibrational spectroscopy of peptides. nih.goveie.gr

Solid-State Structural Elucidation of H-Gly-Ala-Ala-OH

In the solid state, peptides are locked into a single conformation, allowing for precise determination of their molecular structure. This provides a static picture that can complement the dynamic information obtained from solution-state studies.

X-ray Crystallography of H-Gly-Ala-Ala-OH (if applicable)

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. If suitable crystals of H-Gly-Ala-Ala-OH can be grown, this technique can provide precise coordinates for every atom in the peptide, revealing detailed information about bond lengths, bond angles, and the backbone dihedral angles (φ and ψ).

Influence of Environmental Factors on H-Gly-Ala-Ala-OH Conformation

The three-dimensional structure of the tripeptide H-Gly-Ala-Ala-OH is not static but exists as an ensemble of conformations in equilibrium. This conformational landscape is highly sensitive to the surrounding environment. Factors such as the solvent, temperature, pH, and pressure can significantly influence the stability of different conformers, thereby shifting the equilibrium and altering the peptide's average structure and properties.

The nature of the solvent plays a critical role in dictating the preferred conformation of H-Gly-Ala-Ala-OH. The interplay between the peptide's functional groups and the solvent molecules, through mechanisms like hydrogen bonding and hydrophobic interactions, modulates the conformational energy landscape.

Computational studies using ab initio quantum mechanics with a Poisson-Boltzmann continuum solvent approximation have shed light on these effects. Research on related tripeptides, such as Gly-Ala-Gly, demonstrates that the solvent environment significantly influences the preference for secondary structures like α-helices versus β-sheets. acs.org For instance, an aqueous solvent is found to preferentially stabilize the α-helix conformation over β-sheet structures by a significant margin. acs.org This stabilization is attributed to the favorable interactions between water molecules and the peptide backbone.

In contrast, nonpolar solvents or the gas phase promote different structural arrangements. In the absence of a polar solvent like water, intramolecular hydrogen bonds become more dominant in stabilizing the peptide structure, leading to more compact, folded conformations. osti.govnih.gov Studies on protonated tripeptides containing glycine and alanine in the gas phase reveal that they adopt structures defined by the protonation site and the extent of internal hydrogen bonding. osti.govacs.org The electron-donating effect of the alanine methyl side-chains can modulate local proton affinities, further influencing the conformational population. acs.org

Molecular dynamics simulations on homopeptides in different solvents further illustrate this point. In a polar solvent like water, hydrophobic polypeptides may exhibit repeated folding and unfolding events, while in a nonpolar solvent like cyclohexane, they tend to maintain an extended conformation. rsc.orgunive.it This highlights the complex relationship between solvent polarity and peptide folding, where the common "like dissolves like" principle is often insufficient to predict conformational behavior. unive.it The peptide backbone itself plays a prominent stabilizing role, with solvation being largely enthalpically dominated for polar peptides. unive.it

The conformational flexibility of peptides in response to solvent modulation is a well-documented phenomenon. nih.gov For some peptide sequences, a lack of defined secondary structure in aqueous buffer can be resolved into discrete α-helical or β-sheet states upon the addition of co-solvents like methanol (B129727) or in the presence of micelles. nih.gov For alanine-containing dipeptides, a significant shift in conformational populations is observed when changing the solvent from water to dimethyl sulfoxide (B87167) (DMSO), with a marked decrease in the polyproline II (PII) conformation and an increase in the β-conformation population. pnas.org

| Solvent | Conformation | Population (%) | Reference |

| Water (D2O) | Polyproline II (PII) | 60 | pnas.org |

| Water (D2O) | β-strand | 29 | pnas.org |

| Water (D2O) | α-helical (αR) | 11 | pnas.org |

| DMSO | Polyproline II (PII) | 31 | pnas.org |

| DMSO | β-strand | 58 | pnas.org |

| DMSO | α-helical (αR) | 11 | pnas.org |

| Data derived from studies on alanine dipeptides, providing insight into the behavior of Ala residues in H-Gly-Ala-Ala-OH. |

Temperature and pH are fundamental parameters that can induce significant structural changes in peptides by altering ionization states and kinetic energy.

Temperature Effects: Increasing temperature generally leads to an increase in the kinetic energy of the peptide and solvent molecules, which can overcome the energy barriers for conformational transitions. For dipeptides containing glycine and alanine, the solubility in water increases with rising temperature. rsc.org Infrared (IR) spectroscopy studies on dipeptides like Gly-Ala in D₂O show that as temperature increases, the IR absorption bands corresponding to the C-terminal carboxylic group shift to higher frequencies, lose intensity, and become narrower. nih.gov This indicates changes in the hydration and vibrational environment of the carboxyl group. nih.gov

Furthermore, temperature influences the equilibrium between different backbone conformations. Studies on short alanine-containing peptides have shown that with increasing temperature, the population of the polyproline II (PII) conformation decreases, while the population of the β-conformation increases. pnas.orgpnas.org This shift is predictable based on a Boltzmann-weighted model, suggesting that the β-conformation becomes entropically more favorable at higher temperatures. pnas.org

pH Effects: The pH of the solution directly affects the ionization state of the terminal amino and carboxyl groups of H-Gly-Ala-Ala-OH, as well as any ionizable side chains if they were present. The pKa values of these groups dictate their protonation state. Changes in pH alter the net charge of the peptide, which in turn modifies intramolecular electrostatic interactions and interactions with the solvent. These changes can lead to significant shifts in conformational equilibria. pnas.org

Research on the dimerization rate of glycine provides a relevant parallel. The rate of peptide bond formation is highly pH-dependent, with the greatest rate observed around pH 9.8, where the molar fractions of the zwitterionic (Gly±) and anionic (Gly−) forms are approximately equal. researchgate.net This highlights how pH-dependent speciation is crucial for reactivity and, by extension, for the non-covalent interactions that govern conformation. While the synthesis of Z-Gly-Ala-OH was reported to be unaffected by pH changes, this refers to a specific synthetic protocol and not the conformational dynamics in solution. biosynth.com

| Temperature (°C) | f(PII) Population | f(β) Population | Reference |

| 30 | 0.60 | 0.29 | pnas.org |

| 40 | 0.58 | 0.31 | pnas.org |

| 50 | 0.56 | 0.32 | pnas.org |

| 60 | 0.54 | 0.34 | pnas.org |

| f(PII) and f(β) represent the fractional populations of the polyproline II and β-conformations, respectively. Data provides insight into the expected temperature-dependent behavior of the Ala-Ala segment in H-Gly-Ala-Ala-OH. |

High pressure is a powerful thermodynamic tool for exploring the conformational landscape of biomolecules, as it favors states with smaller volumes. uni-regensburg.de High-pressure Nuclear Magnetic Resonance (NMR) spectroscopy has become a key technique for studying these effects on proteins and peptides in solution. mdpi.com

Studies on model peptides like Ac-Gly-Gly-X-Ala-NH₂ (where X is one of the 20 canonical amino acids) show that the chemical shifts of backbone amide protons and nitrogens exhibit a distinct, non-linear dependence on pressure, typically in the range of 0.1 to 200 MPa. mdpi.comd-nb.info This pressure-induced change in chemical shifts reflects shifts in the conformational equilibria of the peptide backbone. The data can be fitted to determine first and second-order pressure coefficients, which quantify the sensitivity of a nucleus's chemical environment to pressure changes. mdpi.com

The application of pressure can trigger changes in the spatial orientation of functional groups, particularly in flexible systems. uni-regensburg.de In the absence of osmolytes, pressure typically shifts the conformational equilibrium of biomolecules towards unfolded states if they have a smaller volume than the folded state. researchgate.net For peptides, pressure can influence the hydration shell, affecting peptide-solvent hydrogen bonds and indirectly stabilizing or destabilizing internal hydrogen bonds. researchgate.net

| Residue (X) in Ac-Gly-Gly-X-Ala-NH₂ | B₁ (ppm/GPa) | B₂ (ppm/GPa²) | Reference |

| Glycine | 2.50 | -2.01 | mdpi.com |

| Alanine | 3.01 | -2.36 | mdpi.com |

| B₁ and B₂ are the first and second-order pressure coefficients, respectively, measured at 283 K and pH 6.7. These values indicate the sensitivity of the backbone conformation at these residue positions to pressure. |

Intramolecular Interactions and Secondary Structure Propensities of H-Gly-Ala-Ala-OH

The conformational preferences of H-Gly-Ala-Ala-OH are fundamentally governed by a network of intramolecular interactions and the intrinsic secondary structure propensities of its constituent amino acids.

Intramolecular Hydrogen Bonds: Intramolecular hydrogen bonds are critical in stabilizing folded conformations, such as β-turns and helical structures. In the gas phase or nonpolar solvents, where competition from solvent molecules is absent, these interactions are particularly dominant. nih.gov The peptide backbone of H-Gly-Ala-Ala-OH contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). The formation of a hydrogen bond between the C=O of the Gly residue and the N-H of the C-terminal Ala residue would result in a C₁₀-turn, also known as a β-turn. A β-turn is a common structural motif that reverses the direction of the peptide chain and is stabilized by such a hydrogen bond. libretexts.org The presence of two consecutive alanine residues may influence the type of turn formed.

Secondary Structure Propensities: Each amino acid has an intrinsic propensity to adopt certain backbone dihedral angles (φ, ψ), which translates into a preference for specific secondary structures.

Glycine (Gly): Due to the lack of a side chain (having only a hydrogen atom), glycine possesses exceptional conformational flexibility. pitt.edu It can adopt a wide range of (φ, ψ) angles, including those in the α-helical (right- and left-handed) and β-sheet regions of the Ramachandran plot. pnas.org This flexibility allows glycine to act as a "helix breaker" but also makes it common in tight turns, particularly in the second position of a type II β-turn. libretexts.orgscirp.org

Alanine (Ala): The small, non-polar methyl side chain of alanine restricts its conformational freedom compared to glycine. Alanine is known as a strong helix-former. pitt.eduscirp.org Molecular dynamics simulations of a capped GGAGG peptide show that alanine spends the majority of its time (≈60%) in the α-helical quadrant of the Ramachandran map. pnas.org However, its propensity can be context-dependent, and pairings like Ala-Ala have been observed to decrease their α-helical propensity with increasing helix length in globular proteins. nih.gov

| Amino Acid | Preferred Conformation(s) | Key Structural Role | Reference(s) |

| Glycine | Highly flexible (α-helical, β-sheet, turns) | Common in β-turns, provides flexibility | libretexts.orgpitt.edu |

| Alanine | α-helical | Strong helix-former | pitt.edupnas.orgscirp.org |

| These are general propensities and the actual conformation within H-Gly-Ala-Ala-OH is a result of the interplay between these intrinsic tendencies and local interactions. |

Biochemical Interactions and Enzymatic Specificity Studies Involving H Gly Ala Ala Oh

H-Gly-Ala-Ala-OH as a Substrate for Peptidases and Proteases

The peptide bonds within H-Gly-Ala-Ala-OH are susceptible to cleavage by a range of peptidases and proteases. This characteristic makes it a useful substrate for characterizing the activity and specificity of these enzymes. The presence of glycine (B1666218) at the N-terminus and subsequent alanine (B10760859) residues provides a specific sequence that is recognized by certain classes of proteases. vulcanchem.com

Kinetic Characterization of Enzymatic Hydrolysis of H-Gly-Ala-Ala-OH

The enzymatic hydrolysis of H-Gly-Ala-Ala-OH and its derivatives can be monitored to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. For instance, studies on various proteases have utilized fluorogenic derivatives of similar peptides, like H-Gly-Ala-AMC, to establish kinetic profiles. In such assays, the cleavage of the peptide bond releases a fluorescent molecule, allowing for real-time measurement of enzyme activity. vulcanchem.com Typical Km values for the enzymatic cleavage of such peptide substrates can range from 50 to 200 μM, depending on the specific enzyme. vulcanchem.com

The determination of these kinetic constants is crucial for understanding how mutations in an enzyme's active site affect its function. For example, a comprehensive study involving 100 mutants of a glycoside hydrolase demonstrated how systematic mutations impact kcat and KM values, providing a large dataset for correlating structural features with kinetic outcomes. plos.org Similar principles are applied in peptidase research, where the hydrolysis of substrates like H-Gly-Ala-Ala-OH helps to elucidate the functional roles of specific amino acid residues within the enzyme's active site. plos.org

Table 1: Illustrative Kinetic Parameters for Enzymatic Hydrolysis

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Fictional Peptidase A | H-Gly-Ala-Ala-OH | 150 | 10 | 6.67 x 10⁴ |

| Fictional Peptidase B | H-Gly-Ala-Ala-OH | 250 | 5 | 2.00 x 10⁴ |

| Fictional Peptidase C | H-Gly-Ala-Ala-OH | 75 | 20 | 2.67 x 10⁵ |

This table presents hypothetical data for illustrative purposes, demonstrating the range of kinetic values that can be obtained from such studies.

Enzyme Specificity Profiling with H-Gly-Ala-Ala-OH and its Analogues

H-Gly-Ala-Ala-OH and its structural analogues are instrumental in profiling the substrate specificity of peptidases. By systematically altering the amino acid sequence, researchers can probe the structural requirements of an enzyme's active site. For example, dipeptidyl peptidase IV (DPPIV) shows a strong preference for proline at the P1 position, rapidly hydrolyzing substrates like H-Gly-Pro-pNA. nih.gov While its activity towards H-Ala-Ala-pNA is weaker, this indicates that the enzyme can accommodate other small amino acids at this position, albeit less efficiently. nih.gov

The use of peptide analogues, including those with unnatural amino acids or modifications, helps to map the steric and electronic constraints of the enzyme's binding pocket. For instance, constrained analogues of opioid peptides have been synthesized to study receptor affinity and selectivity, demonstrating how structural modifications can dramatically alter biological activity. researchgate.net Similarly, studying the hydrolysis of a library of peptide analogues related to H-Gly-Ala-Ala-OH can reveal the subtle preferences of a peptidase, contributing to a detailed understanding of its biological function.

Mechanistic Insights into Enzymatic Cleavage of Gly-Ala-Ala Bonds

Studies on the enzymatic cleavage of peptide bonds, such as the Gly-Ala and Ala-Ala bonds in H-Gly-Ala-Ala-OH, provide fundamental insights into the catalytic mechanisms of proteases. The cleavage process typically involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, often serine, histidine, and aspartate, which orchestrate a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. plos.org

The mechanism of zinc-dependent peptidases, for example, involves a zinc ion that coordinates with the carbonyl oxygen of the substrate and a water molecule. This polarization of the carbonyl bond facilitates nucleophilic attack by the activated water molecule, leading to the formation of a tetrahedral intermediate that subsequently collapses to cleave the peptide bond. nih.gov The study of how enzymes cleave specific bonds, such as those in mucinases that recognize O-glycan-containing peptides, reveals intricate recognition mechanisms where both the peptide sequence and post-translational modifications are crucial for substrate binding and catalysis. researchgate.net The cleavage of the Gly-Ala-Ala sequence would similarly depend on the precise geometry and chemical environment of the active site, with the enzyme stabilizing the transition state of the hydrolysis reaction. pnas.org

Interactions of H-Gly-Ala-Ala-OH with Macromolecular Systems

Beyond its role as an enzyme substrate, H-Gly-Ala-Ala-OH can interact with other macromolecular systems, including synthetic receptors and metal ions. These interactions are governed by the peptide's chemical structure, including its N- and C-termini, peptide backbone, and the side chains of its constituent amino acids.

Molecular Recognition of H-Gly-Ala-Ala-OH by Synthetic Receptors and Supramolecular Hosts

The field of supramolecular chemistry has seen the development of synthetic receptors capable of selectively binding peptides like H-Gly-Ala-Ala-OH. These receptors, such as cucurbit[n]urils and calixarenes, possess well-defined cavities that can encapsulate guest molecules through a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rsc.orgnih.gov

The recognition process is highly specific, depending on the size, shape, and chemical functionality of both the host and the guest. For example, cucurbit mdpi.comuril (Q8) has been shown to bind peptides containing aromatic residues with high affinity and sequence selectivity. rsc.org While H-Gly-Ala-Ala-OH lacks aromatic side chains, its terminal ammonium (B1175870) and carboxylate groups, as well as its peptide backbone, can still participate in hydrogen bonding and ion-dipole interactions with appropriately designed receptors. nih.gov The study of these interactions provides insights into the principles of molecular recognition and can lead to the development of new sensors and drug delivery systems. rsc.orgmdpi.com The binding affinity is often quantified by the association constant (Ka), which can be determined using techniques like isothermal titration calorimetry (ITC). rsc.org

Table 2: Hypothetical Binding Affinities of Tripeptides with a Synthetic Receptor

| Peptide | Synthetic Receptor | Binding Affinity (Ka, M⁻¹) | Primary Interactions |

| H-Gly-Ala-Ala-OH | Fictional Receptor X | 1.5 x 10³ | Hydrogen Bonding, van der Waals |

| H-Phe-Ala-Ala-OH | Fictional Receptor X | 8.2 x 10⁴ | Hydrophobic, π-π Stacking, Hydrogen Bonding |

| H-Lys-Ala-Ala-OH | Fictional Receptor X | 5.6 x 10³ | Electrostatic, Hydrogen Bonding |

This table presents hypothetical data to illustrate how amino acid side chains can influence binding to a synthetic host.

H-Gly-Ala-Ala-OH as a Ligand in Metal Ion Coordination Studies

The tripeptide H-Gly-Ala-Ala-OH can act as a multidentate ligand, coordinating to metal ions through its terminal amino group, peptide nitrogen atoms, and carboxylate oxygen. The coordination chemistry of peptides with metal ions is of significant interest due to its relevance in bioinorganic chemistry and the development of new therapeutic agents. researchgate.netresearchgate.net

The coordination mode of H-Gly-Ala-Ala-OH to a metal ion is pH-dependent. At low pH, coordination typically begins at the N-terminal amino group and the adjacent carbonyl oxygen. As the pH increases, the amide protons of the peptide backbone can be deprotonated, allowing the peptide nitrogen atoms to also coordinate with the metal ion. This results in the formation of stable chelate rings. mdpi.com For example, Au(III) has been shown to form a complex with H-Gly-Ala-Ala-OH, coordinating through the amino, deprotonated amide, and carboxylate groups to form a near square-planar geometry. researchgate.net The study of these metal-peptide complexes helps to elucidate the roles of metal ions in biological systems and provides a basis for the design of metal-based drugs and diagnostic agents. nih.govnih.gov

Modulation of Biochemical Pathways by H-Gly-Ala-Ala-OH (Academic Context Only)

The tripeptide H-Gly-Ala-Ala-OH, by its very nature as a peptide, is intrinsically linked to the biochemical pathways of protein and peptide metabolism. Its modulation of these pathways occurs primarily through its interactions with specific enzymes, particularly those involved in protein degradation and peptide processing. While direct studies on the systemic effects of H-Gly-Ala-Ala-OH are limited, significant insights can be drawn from research on larger polypeptide structures containing Gly-Ala repeats and from the substrate specificity of key metabolic enzymes.

Interaction with the Ubiquitin-Proteasome System

One of the most significant examples of pathway modulation by Gly-Ala sequences comes from studies on the Gly-Ala repeat (GAr) domain of the Epstein-Barr virus nuclear antigen 1 (EBNA1). pnas.orgnih.gov This viral protein is notable for its ability to evade the host's immune system, a feat partially attributed to the GAr domain. pnas.orgnih.gov The GAr acts as a cis-acting inhibitor of the ubiquitin-proteasome pathway, a critical system for the degradation of cellular proteins. pnas.orgresearchgate.net This pathway is essential for presenting viral antigens on Major Histocompatibility Complex (MHC) class I molecules, which triggers a cytotoxic T lymphocyte response. pnas.org

Research has shown that the GAr domain inhibits the degradation of proteins it is fused to, such as EBNA4, in an ATP/ubiquitin/proteasome-dependent manner. researchgate.net The mechanism appears to involve interference with the initial unfolding step of the substrate protein by the 26S proteasome, which is necessary before the polypeptide can be threaded into the proteasome's catalytic core for degradation. nih.gov This inhibitory effect is dependent on the length of the Gly-Ala repeat and the strength of the degradation signal on the target protein. nih.govpnas.org While GAr-containing proteins are still ubiquitinated, the subsequent degradation is stalled. nih.govpnas.org The presence of regularly interspersed alanine residues within the glycine-rich sequence appears crucial for this inhibitory function. pnas.orgresearchgate.net These findings suggest that sequences like Gly-Ala-Ala could contribute to modulating this fundamental cellular pathway, potentially influencing protein half-life and immune surveillance. nih.gov

Role as a Substrate for Peptidases

H-Gly-Ala-Ala-OH and similar small peptides are substrates for various peptidases, placing them within the intricate network of peptide catabolism. Dipeptidyl peptidase IV (DPP-IV), a serine protease, is known to cleave N-terminal dipeptides from polypeptides, particularly when the penultimate residue is proline or alanine. sigmaaldrich.com The specificity of DPP-IV allows it to hydrolyze peptides with the sequence X-Ala-Z, indicating that H-Gly-Ala-Ala-OH is a potential substrate. sigmaaldrich.com The cleavage of H-Gly-Ala-Ala-OH by DPP-IV would release the dipeptide Gly-Ala and the amino acid Alanine, feeding them into cellular amino acid pools. DPP-IV is a key enzyme in glucose homeostasis through its degradation of incretin (B1656795) hormones, and its activity on various peptides highlights a pathway for the metabolic processing of H-Gly-Ala-Ala-OH. jst.go.jp

Studies on other peptidases also reveal the susceptibility of Gly-Ala containing peptides to enzymatic hydrolysis. For instance, thermolysin shows a preference for hydrophobic amino acid residues, and the rate of synthesis (the reverse of hydrolysis) is significantly enhanced when an alanine residue is present in the P2 position (as in Z-Ala-Gly-OH). pnas.org This implies a strong interaction between the enzyme's active site and the alanine residue, suggesting that Gly-Ala-Ala sequences would be readily recognized and processed by such enzymes.

The table below summarizes research findings on the interaction of enzymes with Gly-Ala containing sequences, providing a basis for understanding how H-Gly-Ala-Ala-OH may be processed within biochemical pathways.

| Enzyme | Substrate/Sequence Studied | Key Finding | Implication for H-Gly-Ala-Ala-OH |

| 26S Proteasome | Gly-Ala repeat (GAr) in EBNA1 and other fusion proteins | The GAr inhibits ubiquitin/proteasome-dependent protein degradation in cis, acting downstream of ubiquitination. pnas.orgnih.govnih.gov It appears to interfere with substrate unfolding. nih.gov | The Gly-Ala-Ala sequence may possess an intrinsic ability to interact with and modulate the proteasome pathway, affecting protein stability. |

| Dipeptidyl Peptidase IV (DPP-IV) | General Substrate: X-Ala-Z | DPP-IV hydrolyzes N-terminal dipeptides where Alanine is the penultimate residue. sigmaaldrich.com Weak activity was found toward H-Ala-Ala-pNA. nih.gov | H-Gly-Ala-Ala-OH is a potential substrate for DPP-IV, which would process it into Gly-Ala and Ala, integrating it into peptide and amino acid metabolism. |

| Thermolysin | Z-Ala-Gly-OH | Replacement of a glycyl residue with an alanyl residue at the P2 position markedly enhanced the rate of enzyme-catalyzed peptide bond synthesis. pnas.org | The Gly-Ala-Ala structure is likely to be recognized efficiently by peptidases like thermolysin, facilitating its cleavage and turnover. |

| Alkaline D-peptidase (ADP) | Boc-Ala-OGp, Boc-Gly-OGp | The enzyme showed different initial hydrolysis rates for Boc-protected alanine and glycine esters, indicating specificity for the amino acid side chain. wiley-vch.de | The specific sequence of H-Gly-Ala-Ala-OH would determine its hydrolysis kinetics by various peptidases, influencing its residence time and point of entry into metabolic pathways. |

Computational Modeling and Simulation of H Gly Ala Ala Oh

Molecular Dynamics (MD) Simulations of H-Gly-Ala-Ala-OH

Molecular dynamics simulations model the motion of atoms and molecules over time, allowing for the observation of dynamic processes such as conformational changes and interactions with the surrounding environment. For a peptide like H-Gly-Ala-Ala-OH, MD simulations can reveal its structural preferences and how it behaves in a solution.

MD simulations are used to extensively sample the conformational space available to a peptide, generating a trajectory of its atomic positions over time. Analysis of this trajectory reveals the most stable and frequently visited conformations.

Studies on analogous short alanine-containing peptides, such as trialanine (H-Ala-Ala-Ala-OH), provide a basis for understanding the conformational dynamics of H-Gly-Ala-Ala-OH. Research on trialanine has shown that its conformational ensemble is rich, with a significant population of polyproline II (pPII) structures, a left-handed helical conformation that is important for flexible and unfolded proteins. nih.gov The conformational landscape of trialanine has been found to be largely independent of its protonation state. nih.gov

The primary difference in H-Gly-Ala-Ala-OH is the N-terminal glycine (B1666218) residue. The absence of a side chain in glycine grants it significantly more conformational freedom than alanine (B10760859). researchgate.netpnas.orgpnas.org All-atom MD simulations comparing alanine and glycine have quantified this difference, showing that the mutation of Ala to Gly can increase the conformational entropy, equivalent to approximately 0.4 kcal·mol⁻¹ in a flexible, unfolded state. pnas.orgpnas.org This suggests that the N-terminal region of H-Gly-Ala-Ala-OH would be more flexible than the corresponding region in trialanine, while the C-terminal Ala-Ala segment would retain a higher propensity for more rigid structures, such as α-helices or pPII helices. scirp.org The analysis of Ramachandran plots from simulations of alanine-rich peptides consistently shows a high population in the α-helical region of conformational space. pnas.orgscirp.org

| Residue | Common Conformation | Typical Φ (Phi) Angle Range | Typical Ψ (Psi) Angle Range |

| Alanine | α-helix | -100° to -50° | -60° to -30° |

| β-sheet | -150° to -100° | +100° to +150° | |

| Polyproline II (pPII) | -90° to -60° | +130° to +160° | |

| Glycine | α-helix (right-handed) | -100° to -50° | -60° to -30° |

| α-helix (left-handed) | +50° to +100° | +30° to +60° | |

| β-sheet | -150° to -100° | +100° to +150° | |

| Flexible Coil | Broad distribution | Broad distribution |

Note: The data in this table represents generalized findings from peptide conformational studies and is not from a direct simulation of H-Gly-Ala-Ala-OH.

The interaction between a peptide and its solvent, typically water, is critical to its structure and function. MD simulations can characterize the structure and dynamics of the hydration shell—the layer of water molecules immediately surrounding the peptide.

Simulations of peptides reveal that their dynamics significantly influence the properties of the surrounding water. weizmann.ac.il This effect is not limited to the first layer of water molecules but can extend to a distance of at least 12–13 Å from the peptide surface. weizmann.ac.il The dynamics of these hydration water molecules are retarded compared to bulk water. researchgate.net For the closely related peptide trialanine, MD simulations have provided specific insights into its hydration shell structure and conformational dynamics in an aqueous environment. nih.gov

The hydration shell of H-Gly-Ala-Ala-OH would be influenced by its specific sequence. The peptide backbone, with its amide and carbonyl groups, forms hydrogen bonds with water. The N-terminal amino group and C-terminal carboxyl group are key sites for strong hydration. The alanine methyl groups are hydrophobic and tend to structure water differently than the polar parts of the molecule. Crystallographic studies of proteins show that the hydration around amino acid residues is highly structured and depends on the residue's conformation and accessibility to the solvent. iucr.org

Table 2: Analysis of Water Dynamics in Peptide Hydration Shells This table summarizes typical findings on the behavior of water molecules near peptides from MD simulation studies.

| Parameter | Observation | Significance |

| Water Residence Time | Water molecules in the first hydration shell (within ~3.5 Å) have longer residence times compared to bulk water. | Indicates strong, stable interactions between the peptide and its immediate water environment. |

| Translational & Rotational Motion | The movement of hydration water is significantly slowed down. | The peptide surface imposes constraints on the dynamics of nearby water molecules. |

| Hydration Number | The number of water molecules whose dynamics are perturbed by the peptide can be substantial and may depend on peptide concentration. researchgate.net | Reflects the extent of the peptide's influence on the surrounding solvent structure. |

Note: These are general principles derived from studies of various peptides and proteins. weizmann.ac.ilresearchgate.net

H-Gly-Ala-Ala-OH can interact with a variety of other molecules, from simple ions to complex biomolecules. MD simulations can model these interactions to understand binding mechanisms and affinity.

A notable example is the interaction of H-Gly-Ala-Ala-OH with metal ions. The tripeptide has been shown to act as a ligand, coordinating with gold(III) to form the complex [Au(Gly-Ala-Ala-O)]. researchgate.net In this complex, the peptide coordinates to the gold ion through the N-terminal amino group, deprotonated amide nitrogens, and the C-terminal carboxylate group, creating a near square-planar geometry. Such studies are relevant for the development of potential metallodrugs. researchgate.net

Furthermore, H-Gly-Ala-Ala-OH can act as a nucleophile in chemical reactions. In studies of catalytic peptide ligation, H-Ala-Gly-Ala-OH (a permutation) was used as a peptide nucleophile, demonstrating that such tripeptides can participate in forming larger peptide chains. nih.gov This highlights the potential for H-Gly-Ala-Ala-OH to interact covalently with other reactive species.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for H-Gly-Ala-Ala-OH

Quantum mechanical methods are essential for studying phenomena that involve changes in electronic structure, such as chemical reactions. For systems as large as a solvated peptide, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the chemically active region (e.g., the peptide) is treated with high-accuracy QM, while the surrounding environment (e.g., solvent) is treated with more computationally efficient MM. mdpi.com

QM calculations can determine the electronic properties of H-Gly-Ala-Ala-OH, such as its charge distribution, dipole moment, and the energies of its molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity.

QM and QM/MM methods are particularly powerful for elucidating the detailed mechanisms of chemical reactions, including the breaking and forming of chemical bonds.

Studies on the solvolysis of dipeptides in concentrated sulfuric acid have revealed a striking sequence-dependent reactivity. Dipeptides with a C-terminal alanine, such as Gly-Ala, were found to be unstable, undergoing cleavage of the peptide bond. acs.orgcardiff.ac.uk The proposed mechanism involves the dehydrogenation of the side-chain methyl group of the C-terminal alanine, which initiates the bond cleavage process. In contrast, dipeptides with a C-terminal glycine, like Ala-Gly, were stable under the same conditions. acs.orgcardiff.ac.uk This suggests that H-Gly-Ala-Ala-OH, having a C-terminal alanine, would be susceptible to this type of acid-mediated cleavage.

Another area of study is dissociative electron attachment (DEA), where low-energy electrons induce bond cleavage. DEA studies on dipeptides like glycyl-alanine have shown that electron capture can lead to the effective cleavage of the N-Cα bond. researchgate.net Similar investigations into the tripeptide trialanine also showed fragmentation upon free electron capture. researchgate.net These findings are relevant for understanding radiation damage in biological systems, where secondary electrons can cause significant chemical changes in peptides and proteins.

Table 3: Summary of Bond Cleavage Studies on Related Peptides

| System Studied | Condition | Primary Cleavage Site | Proposed Mechanism | Reference |

| Glycyl-L-Alanine | 98% w/w Sulfuric Acid | Peptide bond (Gly-Ala) | Dehydrogenation of C-terminal Ala side chain | acs.orgcardiff.ac.uk |

| Glycyl-Alanine | Low-energy electron capture | N-Cα bond | Dissociative Electron Attachment (DEA) | researchgate.net |

| N-acetylalanylalanine methyl ester | Electron addition (gamma irradiation) | Carboxyl ester C-O bond, followed by N-C backbone scission | Electron-induced cleavage | nih.gov |

Force Field Development and Validation for H-Gly-Ala-Ala-OH and Related Peptides

The accuracy of molecular dynamics (MD) simulations hinges on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system of particles. plos.org The development of robust force fields is crucial for the realistic simulation of peptides like H-Gly-Ala-Ala-OH.

Major families of force fields, including AMBER, CHARMM, and OPLS, have been developed and continuously refined over the years. aip.orgwustl.edu The parameterization of these force fields often relies on fitting to high-level quantum mechanics (QM) calculations or experimental data for small model molecules that represent the chemical building blocks of proteins. plos.orgwustl.edu Dipeptides and tripeptides containing Glycine and Alanine are frequently used as fundamental templates for deriving key parameters, especially those for the peptide backbone torsional angles (phi, ψ), which dictate the secondary structure of proteins. wustl.edunih.gov For instance, the widely-used AMBER ff94 force field parameters were fitted against QM data from representative points on the dipeptide energy maps for Glycine and Alanine. wustl.edu Similarly, tripeptide models like Gly-Ala-Gly have been used to derive atomic charges for amino acid residues in the development of force fields such as the Biological Universal Forcefield (BUFF). core.ac.uk

The validation of a force field is a critical step to ensure its reliability. This process involves performing simulations and comparing the resulting data against a wide range of experimental observables. plos.org For peptides, this validation often uses data from Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information on both local and global structural properties. acs.org Key validation metrics include:

Scalar Couplings (J-couplings): These are sensitive to local backbone dihedral angles.

Chemical Shifts: These provide information about the local chemical environment of each atom. sjtu.edu.cn

Radius of Gyration: This metric is used to evaluate the global compactness of the simulated peptide ensemble. acs.org

Recent efforts have focused on refining force fields to better model the behavior of peptides, including intrinsically disordered proteins (IDPs), for which short peptides serve as models. The OPLSIDPSFF, for example, is a residue-specific force field that improves upon OPLS-AA/L by correcting backbone dihedral terms, showing better agreement with NMR observables for short peptides. sjtu.edu.cn Likewise, force fields like AMBER ff15ipq have moved towards a more concerted approach, simultaneously fitting torsional parameters to the conformational preferences of all residues, while introducing new atom types to better capture residue-specific behaviors of Glycine and Proline. nih.gov

The table below summarizes several common force fields and their validation approaches relevant to short peptides.

| Force Field Family | Development Basis | Common Validation Metrics | Key Findings for Short Peptides |

| AMBER (e.g., ff99SB, ff15ipq) | QM data on dipeptides (Gly, Ala); fitting to experimental data. wustl.edunih.gov | NMR J-couplings, chemical shifts; folding simulations of helical and sheet peptides. plos.org | ff99SB-ILDN shows a good balance for folded proteins but may underestimate helix stability. ff15ipq improves residue-specific conformational preferences. plos.orgnih.gov |

| CHARMM (e.g., CHARMM27, CHARMM36m) | QM calculations of solute-water interactions; empirical data from small molecules. wustl.edu | NMR data; radius of gyration; secondary structure propensities. plos.orgacs.org | CHARMM27 can overstabilize helical structures. CHARMM36m shows good performance for simulating intrinsically disordered proteins. plos.orgacs.org |

| OPLS (e.g., OPLS-AA, OPLSIDPSFF) | Fitting to experimental properties of liquids and QM calculations on model compounds. sjtu.edu.cn | NMR chemical shifts, J-couplings; comparison to experimental observables. sjtu.edu.cn | The residue-specific OPLSIDPSFF provides more accurate conformer sampling for disordered and short peptides compared to its base force field. sjtu.edu.cn |

| GROMOS (e.g., GROMOS54a7) | Parameterized to reproduce thermodynamic properties of pure liquids. nih.gov | Osmotic coefficients; free energies of hydration. | Often requires adjustments to accurately model amino acid interactions in aqueous solutions. nih.gov |

In Silico Prediction of H-Gly-Ala-Ala-OH Properties and Interactions

In silico methods, particularly MD simulations and QM calculations, allow for the prediction of a wide array of properties and interactions for H-Gly-Ala-Ala-OH, from its conformational dynamics to its potential biological activities. nih.gov These computational approaches serve as a bridge between static structural data and dynamic behavior in solution.

Prediction of Structural and Physicochemical Properties Molecular dynamics simulations can map the conformational energy landscape of H-Gly-Ala-Ala-OH, revealing its preferred shapes in different environments. Studies on related short peptides, such as the dipeptide Gly-Ala-NHMe, have used a combination of two-dimensional infrared spectroscopy and MD simulations to identify the most stable geometries in solution. acs.orgnih.gov These studies established the prevalence of β-like polar conformers in both water and DMSO. acs.orgnih.gov The inherent flexibility of the Glycine residue, combined with the small methyl side chain of Alanine, allows H-Gly-Ala-Ala-OH to sample a wide range of conformations. plos.orgscirp.org

High-resolution ion mobility measurements, coupled with MD simulations, can predict the collision cross-section (CCS) of peptides like H-Gly-Ala-Ala-OH in the gas phase. nih.govaip.org The CCS is a measure of the ion's size and shape. For small peptides, simulations suggest that the dominant conformation is a self-solvated globule, where the peptide backbone wraps around the charged N-terminus. nih.gov

Furthermore, computational models are increasingly used to predict physicochemical properties directly from the peptide sequence. jmicrobiol.or.krmdpi.com Features such as amino acid and tripeptide composition can be used in machine learning models to predict properties like solubility or potential bioactivity. jmicrobiol.or.krnih.gov For example, the presence of Glycine and Alanine residues is known to influence peptide flexibility and solubility. scirp.orgnih.gov

Prediction of Interactions Computational techniques are also powerful tools for predicting how H-Gly-Ala-Ala-OH interacts with other molecules, including other peptides or biological receptors. Coarse-grained MD simulations can be used to screen for the self-assembly propensity of tripeptides, providing insights into their potential to form larger nanostructures like hydrogels. researchgate.net

Virtual screening through molecular docking is another widely used in silico approach. nih.gov In this method, a library of molecules, which could include thousands of tripeptides, is computationally docked into the binding site of a target protein. nih.gov The resulting scores predict the binding affinity, allowing for the rational design of peptides with specific inhibitory or functional properties. For instance, computational studies have been used to design tripeptides as selective inhibitors for enzymes like cyclooxygenase-2 (COX-2). nih.gov

The table below provides a summary of properties for H-Gly-Ala-Ala-OH and related short peptides that can be predicted using computational methods.

| Property | Computational Method | Predicted Outcome for Gly-Ala-Ala or Related Peptides | Reference |

| Conformational Preference | Molecular Dynamics (MD), Quantum Mechanics (QM) | Prevalence of β-like polar conformers in solution. acs.orgnih.gov | acs.orgnih.gov |

| Gas-Phase Structure | MD with Ion Mobility Spectrometry | Self-solvated globule conformation where the chain wraps the charged terminus. nih.gov | nih.gov |

| Collision Cross-Section (CCS) | Molecular Dynamics (MD) | CCS values can be simulated and are sensitive to temperature and ion conformation. aip.org | aip.org |

| Flexibility | Molecular Dynamics (MD) | The Glycine residue provides significant backbone flexibility, allowing access to a wider range of φ and ψ angles. plos.org | plos.org |

| Binding Affinity | Molecular Docking, Virtual Screening | Prediction of binding to target proteins (e.g., enzymes) by docking tripeptide libraries. nih.gov | nih.gov |

| Solubility | Sequence-based statistical models | Predicted based on amino acid composition and physicochemical properties. jmicrobiol.or.kr | jmicrobiol.or.kr |

| Bioactivity | Machine Learning (e.g., SVM) | Classification as potentially anti-inflammatory based on tripeptide composition. nih.gov | nih.gov |

H Gly Ala Ala Oh As a Prototypical Model System in Fundamental Biological and Chemical Research

H-Gly-Ala-Ala-OH in Studies of Peptide Conformational Preferences and Dynamics

The conformational landscape of a peptide—the collection of three-dimensional shapes it can adopt—is dictated by the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of its constituent amino acid residues. H-Gly-Ala-Ala-OH is an excellent model for studying these preferences because it combines the simplest amino acid, glycine (B1666218), with one of the most conformationally constrained, alanine (B10760859).

Research on similar peptides, such as Gly-Gly-X-Gly-Gly, where X is any amino acid, has been used to systematically determine the intrinsic conformational propensities of each amino acid in a neutral, flexible environment. pnas.orgbiorxiv.org In such a model, alanine is found to predominantly favor the α-helical and β-strand regions of conformational space. pnas.org Studies using two-dimensional infrared spectroscopy on related dipeptides have identified the prevalence of β-like polar conformers in both water and DMSO solutions. acs.org The dynamics observed are often attributed to the fast fluctuations of the surrounding solvent molecules that interact with the peptide. acs.org Gas-phase studies on protonated polyalanine peptides (Ala(n)H+) show they tend to form self-solvated globule conformations where the peptide chain wraps around the charge, a structure that is destabilized in helical forms. nih.gov

| Residue | Favored Conformation | Typical Dihedral Angles (Φ, Ψ) | Key Characteristics |

|---|---|---|---|

| Alanine (Ala) | α-Helix (Right-handed) | ~ (-60°, -45°) | High helical propensity due to its small, non-reactive side chain. scirp.org |

| Alanine (Ala) | β-Sheet | ~ (-135°, +135°) | Can readily be incorporated into extended β-sheet structures. pnas.org |

| Glycine (Gly) | Various (Flexible) | Wide range, including positive Φ values | Lacks a side chain, providing high conformational flexibility; often found in turns. scirp.org |